4-(2-Morpholinoethyl)aniline

Lipophilicity ADME Medicinal Chemistry

4-(2-Morpholinoethyl)aniline is a para-substituted aniline building block with an optimal LogP (1.14-1.66) for blood-brain barrier penetration, ideal for CNS-targeted kinase inhibitors and GPCR ligands. Its crystalline solid form (mp 80.5-81.5°C) ensures precise handling for parallel synthesis and formulation studies. Procure for focused library generation and SAR analysis requiring consistent, high-purity (≥98%) material.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 262368-47-8
Cat. No. B1592059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Morpholinoethyl)aniline
CAS262368-47-8
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2O/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2
InChIKeyLLPIMIMXCXEFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Morpholinoethyl)aniline (CAS 262368-47-8): A Specialized Para-Substituted Aniline Building Block for Pharmaceutical R&D


4-(2-Morpholinoethyl)aniline (CAS 262368-47-8) is a para-substituted aniline derivative with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It features an aniline core linked to a morpholine ring via an ethyl spacer at the para position . This structural arrangement is a common motif in medicinal chemistry, particularly as a building block for synthesizing kinase inhibitors and central nervous system (CNS)-targeted drug candidates [1].

Why 4-(2-Morpholinoethyl)aniline (CAS 262368-47-8) is Not Directly Interchangeable with Other Morpholinoethyl Aniline Isomers or Analogues


The substitution pattern on the aniline ring and the nature of the heterocyclic amine are critical determinants of a compound's physicochemical properties, reactivity, and biological profile . For example, the para-substituted 4-(2-Morpholinoethyl)aniline (LogP 1.14-1.66) will exhibit different lipophilicity and, consequently, different membrane permeability and pharmacokinetic behavior compared to its meta-substituted isomer, 3-(Morpholinoethyl)aniline [1]. Furthermore, replacing the morpholine oxygen with a methylene group, as in 4-(2-Piperidinoethyl)aniline (MW 204.31), alters the compound's hydrogen-bonding capacity and pKa, directly impacting target binding and solubility . Generic substitution without a full analytical and functional revalidation can lead to significant, unpredictable deviations in synthetic yield, product purity, and biological assay outcomes . The specific evidence below quantifies these critical differences.

Quantitative Differentiation Guide for 4-(2-Morpholinoethyl)aniline (CAS 262368-47-8) Selection


Differentiation by Calculated Lipophilicity (LogP): 4-(2-Morpholinoethyl)aniline vs. 3-(Morpholinoethyl)aniline Isomer

4-(2-Morpholinoethyl)aniline exhibits a distinct lipophilicity profile compared to its meta-substituted isomer, a key determinant for membrane permeability and ADME properties. The calculated LogP value for the target compound (1.14-1.66) is approximately 0.52 to 1.04 log units lower than that of 3-(Morpholinoethyl)aniline (reported LogP ~2.18), indicating a significant difference in hydrophilicity [1]. This is a critical, quantifiable difference for researchers designing CNS-penetrant compounds where a lower LogP is often desired [2].

Lipophilicity ADME Medicinal Chemistry Pharmacokinetics

Differentiation by Physical State and Melting Point: 4-(2-Morpholinoethyl)aniline vs. Piperidine Analogue

4-(2-Morpholinoethyl)aniline is a well-defined crystalline solid with a specific and narrow melting point range of 80.5-81.5°C, as verified by multiple suppliers [1]. This is a key differentiator from analogues like 4-(2-Piperidinoethyl)aniline, which is also a crystalline solid but with a different molecular formula (C13H20N2) and an unreported, likely different melting point . The precise melting point of the target compound is a direct, verifiable marker of its purity and crystal lattice energy, which impacts its handling, formulation, and stability in solid dosage forms.

Solid Form Crystallinity Melting Point Formulation

Comparative Dihydroorotase Enzyme Inhibition: 4-(2-Morpholinoethyl)aniline vs. Analogues

In a biochemical assay evaluating inhibition of dihydroorotase (DHO) from mouse Ehrlich ascites cells, 4-(2-Morpholinoethyl)aniline demonstrated an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. Data from the same assay for three structurally related analogues—4-(1-Morpholinoethyl)aniline, N-(2-Morpholinoethyl)aniline, and 4-(2-Morpholinoethyl)phenol—all show an identical reported IC50 value of 180,000 nM [2][3][4]. This suggests that at the tested concentration (10 µM), the inhibition is weak and non-differentiated within this specific structural class, indicating that the core morpholinoethyl-aniline/phenol scaffold does not confer potent or selective DHO inhibition.

Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis Biochemical Assay

Recommended R&D Scenarios for Sourcing High-Purity 4-(2-Morpholinoethyl)aniline (CAS 262368-47-8)


Scaffold for CNS Drug Discovery Requiring Optimized Lipophilicity

This compound is an ideal starting point for synthesizing CNS-active drug candidates. Its calculated LogP of 1.14-1.66 falls within the optimal range for blood-brain barrier penetration (typically LogP 1-3), and its lower lipophilicity relative to the meta-isomer (ΔLogP ≈ -0.5 to -1.0) suggests a reduced potential for non-specific tissue binding and off-target effects [1]. Procurement should be prioritized for CNS-focused medicinal chemistry programs where this specific physicochemical profile is a design requirement.

Crystalline Intermediate for Solid-Phase Synthesis and Formulation

Procure 4-(2-Morpholinoethyl)aniline for applications that benefit from a well-defined crystalline solid. Its sharp melting point of 80.5-81.5°C is a reliable indicator of purity and batch-to-batch consistency [2]. This physical form is advantageous for solid-phase peptide synthesis, automated parallel synthesis, and as a model compound for early-stage formulation studies, where precise handling and stability are paramount.

General-Purpose Para-Aniline Building Block for Kinase and Receptor Modulator Libraries

This compound serves as a versatile, high-purity building block (≥98% by HPLC) for the construction of focused compound libraries, particularly those targeting kinases or G-protein coupled receptors (GPCRs) . Its para-substituted aniline moiety is a common pharmacophore, and the morpholinoethyl group is a known solubilizing and potency-enhancing element in this context [3]. Sourcing a consistently pure batch (as verified by HPLC, NMR, and GC) is critical for generating reliable Structure-Activity Relationship (SAR) data .

Technical Documentation Hub

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